molecular formula C22H18N6O2S B11309676 1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B11309676
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: OWRXGIMYDOCBKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzoxazole, thiazole, and triazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and thiazole intermediates, followed by their coupling with a triazole derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Phenyl-2,1-benzoxazol-5-yl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
  • 3-phenyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole
  • 1-(3-ethyl-2,1-benzoxazol-6-yl)ethanone

Uniqueness

1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of benzoxazole, thiazole, and triazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C22H18N6O2S

Molekulargewicht

430.5 g/mol

IUPAC-Name

1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

InChI

InChI=1S/C22H18N6O2S/c1-2-6-18-19(21(29)24-22-23-11-12-31-22)25-27-28(18)15-9-10-17-16(13-15)20(30-26-17)14-7-4-3-5-8-14/h3-5,7-13H,2,6H2,1H3,(H,23,24,29)

InChI-Schlüssel

OWRXGIMYDOCBKR-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=NC=CS5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.